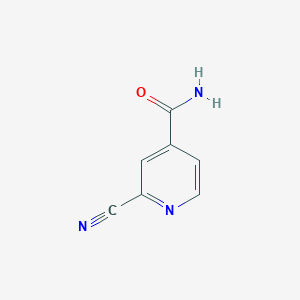
Clorhidrato de 3-amino-2-hidroxi-4-fenilbutanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is a chemical compound with the molecular formula C10H14N2O2·HCl It is a derivative of butanamide, featuring an amino group, a hydroxyl group, and a phenyl group
Aplicaciones Científicas De Investigación
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mecanismo De Acción
Target of Action
It is known that similar compounds serve as chiral building blocks for various bioactive compounds including aminopeptidase n (apn) inhibitors, hiv-l protease inhibitors, and renin inhibitors .
Biochemical Pathways
Given its potential role as a building block for apn inhibitors, hiv-l protease inhibitors, and renin inhibitors , it may be involved in pathways related to these biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylalanine or its derivatives.
Formation of Intermediate: The starting material undergoes a series of chemical reactions, including amination and hydroxylation, to form an intermediate compound.
Final Product Formation: The intermediate compound is then reacted with hydrochloric acid to yield 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing methods such as crystallization, filtration, and chromatography to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-Amino-2-oxo-4-phenylbutanamide.
Reduction: Formation of 3-Amino-2-hydroxy-4-phenylbutylamine.
Substitution: Formation of substituted phenyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-2-hydroxy-4-phenylbutyric acid
- 3-Amino-2-hydroxy-4-phenylbutylamine
- 3-Amino-2-oxo-4-phenylbutanamide
Uniqueness
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for a wide range of applications in research and industry.
Propiedades
IUPAC Name |
3-amino-2-hydroxy-4-phenylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h1-5,8-9,13H,6,11H2,(H2,12,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMCTADJQLZSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)N)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)


![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)
![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)
![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)
![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)



